1-(Benzo[d]isoxazol-6-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-benzoxazol-6-yl)propan-2-amine is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 1-(1,2-benzoxazol-6-yl)propan-2-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and a catalyst such as mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(1,2-benzoxazol-6-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as TTIP, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,2-benzoxazol-6-yl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzoxazole derivatives.
Medicine: It is explored for its potential therapeutic applications in drug discovery and development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-6-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(1,2-benzoxazol-6-yl)propan-2-amine can be compared with other similar compounds such as:
2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride: This compound has a similar benzoxazole structure but differs in the position of the amine group and the presence of dihydrochloride.
1-(1,2-benzoxazol-6-yl)propan-2-yl(methyl)amine hydrochloride: This compound has an additional methyl group attached to the amine, which may affect its chemical and biological properties.
The uniqueness of 1-(1,2-benzoxazol-6-yl)propan-2-amine lies in its specific structure and the resulting biological activities and applications.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(1,2-benzoxazol-6-yl)propan-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7(11)4-8-2-3-9-6-12-13-10(9)5-8/h2-3,5-7H,4,11H2,1H3 |
InChI Key |
VCLYZCHUFJXTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.